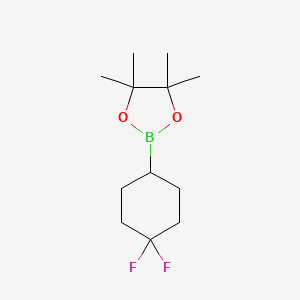
4,4-Difluorocyclohexylboronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluorocyclohexylboronic Acid Pinacol Ester is a chemical compound used as an intermediate for organic synthesis and is an important raw material for pharmaceuticals .
Molecular Structure Analysis
The molecular formula of 4,4-Difluorocyclohexylboronic Acid Pinacol Ester is C12H21BF2O2 . The InChI code for this compound is 1S/C12H21BF2O2/c1-10(2)11(3,4)17-13(16-10)9-5-7-12(14,15)8-6-9/h9H,5-8H2,1-4H3 .Physical And Chemical Properties Analysis
The molecular weight of 4,4-Difluorocyclohexylboronic Acid Pinacol Ester is 246.10 . The compound should be stored in a freezer .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
4,4-Difluorocyclohexylboronic Acid Pinacol Ester serves as a versatile building block in organic synthesis. Chemists use it to construct complex molecules, especially in the design of pharmaceuticals. Its unique fluorinated structure enhances drug stability, bioavailability, and metabolic properties. Researchers have successfully incorporated this compound into drug candidates targeting various diseases, such as cancer, infectious diseases, and neurological disorders .
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds. 4,4-Difluorocyclohexylboronic Acid Pinacol Ester participates in this palladium-catalyzed coupling reaction, allowing chemists to synthesize biaryl compounds. These biaryls find applications in materials science, agrochemicals, and pharmaceuticals. The fluorine atoms in the compound contribute to the stability and reactivity of the resulting products .
Fluorinated Building Blocks for Materials Science
Fluorinated organic compounds play a crucial role in designing advanced materials. 4,4-Difluorocyclohexylboronic Acid Pinacol Ester, due to its fluorine substituents, contributes to the development of functional polymers, liquid crystals, and optoelectronic materials. Researchers explore its use in OLEDs (organic light-emitting diodes), sensors, and other cutting-edge technologies .
Boronic Acid-Based Sensors
Boronic acids are known for their reversible binding to diols and sugars. Researchers have utilized 4,4-Difluorocyclohexylboronic Acid Pinacol Ester as a recognition element in fluorescent or colorimetric sensors. These sensors detect glucose levels, environmental pollutants, and other analytes. The compound’s unique boron-fluorine interactions enhance sensor selectivity and sensitivity .
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry explores non-covalent interactions between molecules. 4,4-Difluorocyclohexylboronic Acid Pinacol Ester participates in host-guest systems, forming inclusion complexes with various guest molecules. These interactions have applications in drug delivery, molecular recognition, and catalysis. The compound’s rigid cyclohexyl framework influences the binding properties .
Fluorinated Boronate-Based Probes for Imaging and Sensing
Researchers have developed boronate-based probes for imaging biological processes. By incorporating fluorinated boronic acids, including 4,4-Difluorocyclohexylboronic Acid Pinacol Ester, into fluorescent dyes or nanoparticles, they can visualize specific cellular events. These probes enable real-time monitoring of glucose fluctuations, enzyme activities, and intracellular pH changes .
Mécanisme D'action
Target of Action
The primary target of 4,4-Difluorocyclohexylboronic Acid Pinacol Ester is the transition metal catalyst used in carbon-carbon bond formation reactions . This compound, also known as a boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The 4,4-Difluorocyclohexylboronic Acid Pinacol Ester interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (in this case, the boronic ester) transfers its organic group to the transition metal catalyst . This interaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The 4,4-Difluorocyclohexylboronic Acid Pinacol Ester affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond .
Propriétés
IUPAC Name |
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BF2O2/c1-10(2)11(3,4)17-13(16-10)9-5-7-12(14,15)8-6-9/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSISDAHBTZUUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2152645-00-4 |
Source


|
| Record name | 2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

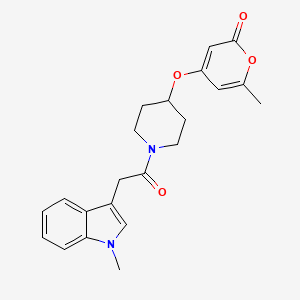
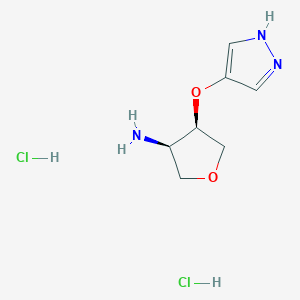
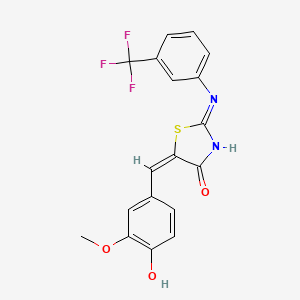

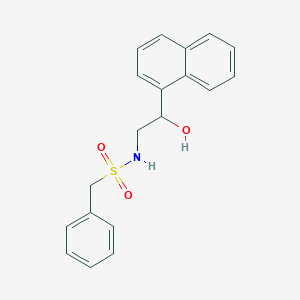

![ethyl 2-[[2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2594535.png)
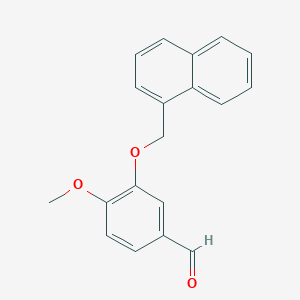

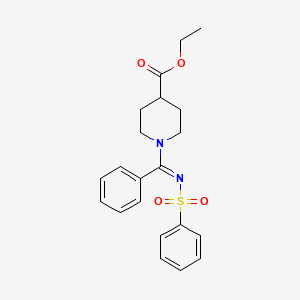
![5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B2594542.png)
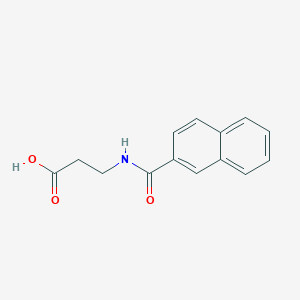
![N-(5-chloro-2-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594545.png)
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2594546.png)